molecular formula C20H23ClN6O B10757796 4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide

4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide

Cat. No.: B10757796
M. Wt: 398.9 g/mol
InChI Key: ARMFMDYRYOKSOW-UHFFFAOYSA-N
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Description

4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide is a synthetic organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide lies in its specific substitution pattern and its potent inhibitory activity against JNKs. This makes it a valuable compound for studying JNK-related pathways and developing potential therapeutic agents .

Properties

Molecular Formula

C20H23ClN6O

Molecular Weight

398.9 g/mol

IUPAC Name

4-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-N-ethylpiperidine-1-carboxamide

InChI

InChI=1S/C20H23ClN6O/c1-2-22-20(28)27-9-7-13(8-10-27)25-19-24-12-16(21)18(26-19)15-11-23-17-6-4-3-5-14(15)17/h3-6,11-13,23H,2,7-10H2,1H3,(H,22,28)(H,24,25,26)

InChI Key

ARMFMDYRYOKSOW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

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